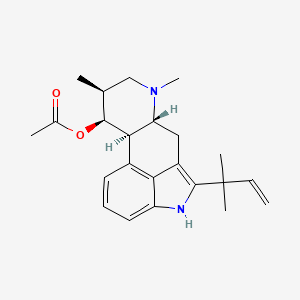

Fumigaclavine C

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62867-47-4 |

|---|---|

Molecular Formula |

C23H30N2O2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

[(6aR,9S,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate |

InChI |

InChI=1S/C23H30N2O2/c1-7-23(4,5)22-16-11-18-20(15-9-8-10-17(24-22)19(15)16)21(27-14(3)26)13(2)12-25(18)6/h7-10,13,18,20-21,24H,1,11-12H2,2-6H3/t13-,18+,20+,21-/m0/s1 |

InChI Key |

OSICWVVWEXKSBD-LFAYTRTRSA-N |

Isomeric SMILES |

C[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C(C)(C)C=C)C |

Canonical SMILES |

CC1CN(C2CC3=C(NC4=CC=CC(=C34)C2C1OC(=O)C)C(C)(C)C=C)C |

Origin of Product |

United States |

Natural Production and Isolation of Fumigaclavine C

Fungal Producers of Fumigaclavine C

This compound is primarily synthesized by certain species of fungi, with Aspergillus fumigatus being the most prominent producer. thieme-connect.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govnih.govnih.gov This compound is also produced by other fungi, including some endophytic and marine-derived species. thieme-connect.comresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govasm.org

Aspergillus fumigatus Strains and Associated Production

Aspergillus fumigatus, a ubiquitous opportunistic human pathogen, is a well-documented producer of this compound. thieme-connect.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govnih.govnih.gov This fungus is responsible for a significant portion of invasive aspergillosis cases and produces a variety of secondary metabolites, including several ergot alkaloids. nih.gov this compound is often the most abundant ergot alkaloid found in association with the conidia (asexual spores) of A. fumigatus. nih.gov

The production of this compound is linked to the sporulation process in A. fumigatus. nih.govcore.ac.uk Studies have shown that the total mass of ergot alkaloids, with this compound being a major component, can constitute over 1% of the conidial mass under certain environmental conditions. nih.gov The biosynthesis of this compound in A. fumigatus involves a complex pathway and is regulated by specific genes. For instance, the nonribosomal peptide synthetases PesL and Pes1 have been identified as essential for its production. nih.govmaynoothuniversity.ie Deletion of these genes leads to a complete loss of this compound biosynthesis. nih.govmaynoothuniversity.ie Furthermore, G-protein coupled receptors GprM and GprJ have been shown to negatively regulate the production of this compound. nih.gov

Strains of A. fumigatus isolated from various environments, including molded corn silage, have been found to produce this compound. acs.orgingentaconnect.com

Endophytic Fungi as Biosynthetic Sources

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are another significant source of this compound. thieme-connect.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netnih.gov These fungi are recognized for their ability to produce a diverse array of bioactive secondary metabolites.

Aspergillus fumigatus strains isolated as endophytes from various plants have been shown to produce this compound. For example, an endophytic A. fumigatus (strain No. CY018) isolated from the leaves of Cynodon dactylon was found to produce this compound. thieme-connect.comnih.govthieme-connect.com Similarly, an endophytic A. fumigatus isolated from the fruits of Solanum insanum also produces this compound. researchgate.net Another endophytic fungus, Aspergillus terreus LQ, has also been reported to produce this compound. amazonaws.com The production of this compound by an endophytic A. fumigatus isolated from the liverwort Heteroscyphus tener has also been documented. amazonaws.com

Marine-Derived Fungal Isolates

The marine environment is a rich and largely untapped source of novel microorganisms and bioactive compounds. Marine-derived fungi, in particular, have proven to be prolific producers of structurally unique and biologically active secondary metabolites. frontiersin.orgnih.gov

Several marine-derived fungal isolates have been identified as producers of this compound. researchgate.netmdpi.comnih.govasm.org Aspergillus fumigatus strains isolated from marine environments are notable producers. For instance, a marine-derived strain of A. fumigatus was the source for the isolation of this compound in a study investigating its anti-cancer properties. researchgate.netmdpi.comresearchgate.netresearchgate.net Another marine-derived A. fumigatus strain, CUGBMF170049, isolated from sediment collected from the Bohai Sea, China, has also been reported to produce this compound. nih.gov

The production of this compound by A. fumigatus isolated from a marine soft coral has also been reported. mdpi.com

Fermentation and Cultivation Strategies for Enhanced this compound Production

Due to its potential applications, there is considerable interest in developing efficient methods for producing this compound. Fermentation and cultivation strategies play a crucial role in enhancing its production from fungal sources. researchgate.netresearchgate.netnih.govnih.govacs.org

Two-Stage Culture Systems for Optimal Yields

A significant advancement in this compound production has been the development of two-stage culture systems. nih.govacs.org This approach typically involves an initial phase of submerged shake culture to promote mycelial growth, followed by a period of static culture to induce conidiation and, consequently, this compound production. nih.gov

One study reported a novel two-stage culture process combining shake culture with static culture for Aspergillus fumigatus, which resulted in a this compound production of 62.7 mg/L. nih.gov This was a significant increase compared to previous reports from submerged cultures. For scaling up this process, the gas-liquid interfacial area per unit volume was identified as a key factor. nih.gov Further optimization of this two-stage process, including the use of molasses as a cost-effective ingredient, led to even higher yields, reaching up to 226.9 mg/L in shake flasks and 215.0 mg/L in a lab-scale bioreactor. researchgate.netresearchgate.net The use of ultrasound stimulation in a two-stage culture of A. fumigatus CY018 has also been shown to enhance this compound production to 118.09 mg/L. nih.gov

Nutritional and Environmental Factors in Fungal Cultivation

Nutritional and environmental factors are critical determinants of fungal growth and secondary metabolite production, including that of this compound. researchgate.netresearchgate.netnih.govnih.gov

The composition of the culture medium significantly influences the yield of this compound. The use of molasses as a carbon source has been shown to dramatically enhance its production by A. fumigatus. researchgate.netresearchgate.netnih.govresearchgate.net Molasses supplementation promotes conidiation, which is closely linked to this compound biosynthesis. researchgate.netresearchgate.net The addition of tryptophan, a precursor in the biosynthesis of ergot alkaloids, to the culture medium can also improve the production of related compounds. scispace.com

Environmental parameters such as temperature, pH, and aeration also play a vital role. Aspergillus fumigatus strains are often cultured at temperatures around 25-37°C for optimal growth and metabolite production. researchgate.netnih.govasm.org The pH of the culture medium is also controlled to maintain optimal conditions for fungal growth and enzyme activity. nih.gov In bioreactor systems, dissolved oxygen levels are carefully managed to support the fermentation process. jmb.or.kr

Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures, predominantly from various strains of Aspergillus fumigatus, is a multi-step process involving extraction followed by a series of chromatographic techniques. The goal is to separate the target alkaloid from a complex mixture of other secondary metabolites.

Initial extraction of this compound from the fungal biomass (mycelia) or the liquid culture broth is typically performed using organic solvents. Ethyl acetate (B1210297) is a commonly reported solvent for this purpose, used to partition and concentrate the crude mixture of metabolites from the fungal culture. mdpi.comresearchgate.netresearchgate.net Other solvent systems, such as a mixture of methanol-dichloromethane-ethyl acetate, have also been utilized for microextraction procedures. nih.gov

Following extraction, various chromatographic methods are employed for the fractionation and purification of this compound. The choice and sequence of these techniques are critical for achieving high purity.

Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Vacuum Liquid Chromatography (VLC) | Silica (B1680970) gel 60 | Gradient of n-hexane-ethyl acetate, then dichloromethane-methanol | Initial fractionation of crude extract | akjournals.com |

| Column Chromatography (CC) | Silica gel | Gradient of n-hexane and chloroform | Separation of fractions | ljmu.ac.uk |

| Size Exclusion Chromatography | Sephadex LH-20 | 100% Methanol (B129727) or Chloroform-Methanol gradients | Further purification of fractions | researchgate.netakjournals.com |

| Macroporous Adsorption Resin | D101 (non-polar resin) | Ethanol-water solutions for desorption | Large-scale purification | researchgate.netnih.gov |

| Preparative Thin Layer Chromatography (PTLC) | Silica gel | Not specified | Final purification step | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | ODS / C18 | Methanol-water or Acetonitrile-water gradients | Final purification to yield pure compound | mdpi.comnih.govamazonaws.com |

A common strategy involves an initial fractionation of the crude ethyl acetate extract using silica gel column chromatography. ljmu.ac.ukamazonaws.com For instance, one method describes subjecting the extract to vacuum liquid chromatography (VLC) on silica gel with a gradient elution system of n-hexane-ethyl acetate and dichloromethane-methanol to yield several primary fractions. akjournals.com These fractions are then subjected to further purification.

Size exclusion chromatography, often using Sephadex LH-20 with methanol as the eluent, is a frequent subsequent step to separate compounds based on their size and polarity. researchgate.netakjournals.com This technique is effective in purifying the fractions obtained from initial silica gel chromatography.

For large-scale purification, macroporous adsorption resins have proven effective. In one study, a non-polar resin, D101, was selected for its superior adsorption and desorption characteristics for this compound. researchgate.netnih.gov This method significantly increased the purity of this compound in the final product.

Detailed Research Findings on this compound Purification

| Source Organism | Initial Purity (Crude Extract) | Purification Method | Final Purity | Recovery Yield | Reference |

| Aspergillus fumigatus CY018 | 7.32% (w/w) | D101 Macroporous Resin | 67.54% (w/w) | 90.35% (w/w) | nih.gov |

| Aspergillus fumigatus (marine-derived) | Not specified | ODS Column Chromatography followed by HPLC | Pure compound (15.8 mg obtained) | Not specified | mdpi.com |

| Aspergillus fumigatus (endophytic) | Not specified | Silica gel CC, Sephadex LH-20, PTLC | Pure compound | Not specified | researchgate.net |

The study utilizing D101 resin demonstrates a highly efficient purification strategy. Under optimized conditions involving dynamic adsorption and desorption on a column packed with the resin, the content of this compound was increased from 7.32% in the crude extract to 67.54%. nih.gov A subsequent lab-scale scale-up achieved a similar purity of 65.83% with a high recovery of 90.13%, highlighting the method's potential for industrial application. nih.gov

Final purification to obtain highly pure this compound often relies on High-Performance Liquid Chromatography (HPLC), particularly reverse-phase columns like ODS (octadecylsilane) or C18. mdpi.comamazonaws.com For example, after initial fractionation, final purification using an ODS column followed by HPLC with a methanol eluent yielded 15.8 mg of pure this compound from a marine-derived Aspergillus fumigatus. mdpi.com

Fumigaclavine C Biosynthesis and Genetic Regulation

General Overview of the Ergot Alkaloid Biosynthetic Pathway

Ergot alkaloids are a diverse class of nitrogen-containing natural products synthesized by fungi belonging to the phylum Ascomycota, including species from the genera Claviceps, Aspergillus, Penicillium, and Epichloë. nih.govrsc.org Structurally, they are categorized into three main groups: clavines, lysergic acid amides, and ergopeptines. nih.gov Despite their structural diversity, all ergot alkaloids share a common biosynthetic origin, commencing with the formation of a tetracyclic ergoline (B1233604) ring system. nih.govrsc.org

The biosynthesis of the ergoline scaffold initiates from two primary precursors: L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). rsc.orgrsc.org The first committed step involves the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, a reaction catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS). nih.govrsc.org This is followed by N-methylation of the amino group of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). rsc.org A subsequent series of oxidative reactions and intramolecular cyclizations leads to the formation of the C ring, yielding the tricyclic intermediate, chanoclavine-I. rsc.org Further enzymatic steps complete the tetracyclic ergoline ring, leading to key intermediates like agroclavine (B1664434) or festuclavine (B1196704). rsc.orgresearchgate.net From this point, the pathway diverges among different fungal species, with specific tailoring enzymes modifying the ergoline skeleton to produce the vast array of ergot alkaloids observed in nature. rsc.org

Specific Enzymatic Steps in Fumigaclavine C Biosynthesis

The biosynthesis of this compound in Aspergillus fumigatus involves a series of enzymatic reactions that build upon the common ergot alkaloid pathway, culminating in specific modifications that define this particular compound.

The inaugural and rate-limiting step in the biosynthesis of all ergot alkaloids, including this compound, is the C4-prenylation of L-tryptophan with dimethylallyl diphosphate (DMAPP) to form 4-dimethylallyltryptophan (4-DMAT). nih.govnih.govresearchgate.net This Friedel-Crafts alkylation is catalyzed by the enzyme dimethylallyltryptophan synthase, encoded by the fgaPT2 gene in Aspergillus fumigatus. nih.govpnas.orgnih.gov

FgaPT2 is a soluble, dimeric protein with a subunit size of approximately 52 kDa. nih.gov Unlike many other prenyltransferases, it does not strictly require divalent metal ions like Mg²⁺ or Ca²⁺ for its activity, although their presence can enhance the reaction velocity. pnas.orgnih.gov The enzyme exhibits high substrate specificity for both L-tryptophan and DMAPP. nih.gov Structural studies of FgaPT2 have provided insight into its three-step reaction mechanism: the formation of a dimethylallyl cation, a nucleophilic attack by the indole nucleus on this cation, and a final deprotonation step to restore aromaticity. nih.gov

**Table 1: Biochemical Properties of DMATS/FgaPT2 from *Aspergillus fumigatus***

| Property | Value | Reference |

|---|---|---|

| Gene | fgaPT2 | pnas.org |

| Subunit Size | 52 kDa | nih.gov |

| Quaternary Structure | Dimer | nih.gov |

| Substrates | L-tryptophan, Dimethylallyl diphosphate (DMAPP) | nih.gov |

| Product | 4-dimethylallyltryptophan (4-DMAT) | nih.gov |

| Kₘ for L-tryptophan | 8 µM | nih.gov |

| Kₘ for DMAPP | 4 µM | nih.gov |

| Metal Ion Requirement | Not essential, but activity enhanced by Mg²⁺ and Ca²⁺ | nih.gov |

Following the initial prenylation, a series of enzymes catalyze the formation of the tetracyclic ergoline core. The pathway proceeds from 4-DMAT through N-methylation to 4-dimethylallyl-L-abrine, a reaction catalyzed by the methyltransferase EasF. uniprot.org

The subsequent crucial steps involve:

EasC and EasE: The catalase EasC and the FAD-dependent oxidoreductase EasE work in concert to transform 4-dimethylallyl-L-abrine into the tricyclic intermediate, chanoclavine-I. uniprot.orgnih.govresearchgate.net Disruption of either the easC or easE gene in A. fumigatus leads to the accumulation of upstream intermediates and blocks the production of later ergot alkaloids. nih.gov

EasD: The NAD⁺-dependent enzyme, chanoclavine-I dehydrogenase (EasD), then oxidizes chanoclavine-I to form chanoclavine-I aldehyde. uniprot.orgnih.gov This aldehyde is a critical branch point in the ergot alkaloid pathway. nih.gov

EasA: In the fumigaclavine pathway, the product of the easA gene acts as a reductase. researchgate.net It reduces chanoclavine-I aldehyde to dihydrochanoclavine-I aldehyde, which then spontaneously dehydrates. uniprot.org

EasG: The final step in forming the initial tetracyclic clavine structure is catalyzed by EasG, which reduces the product of the EasA-mediated reaction to yield festuclavine. uniprot.orgresearchgate.net

The final steps in the biosynthesis of this compound involve tailoring reactions that modify the festuclavine scaffold.

EasM and EasN: Festuclavine undergoes hydrolysis by the enzyme EasM to produce fumigaclavine B. uniprot.orguniprot.org Subsequently, the acetyltransferase EasN catalyzes the acetylation of fumigaclavine B, using acetyl-CoA, to form fumigaclavine A. nih.govuniprot.org

FgaPT1/EasL: The terminal step is a unique "reverse" prenylation reaction catalyzed by the this compound synthase, also known as FgaPT1 or EasL. nih.govnih.gov This enzyme transfers a dimethylallyl group from DMAPP to the C-2 position of the indole nucleus of fumigaclavine A. nih.gov This is termed a "reverse" prenylation because the bond is formed between C-3 of the DMAPP moiety and the aromatic nucleus, which is distinct from the "normal" prenylation catalyzed by FgaPT2 where the bond is to C-1 of DMAPP. nih.govnih.gov FgaPT1 is a soluble, dimeric protein that shows very low sequence similarity to other known reverse prenyltransferases. nih.gov

**Table 2: Biochemical Properties of FgaPT1/EasL from *Aspergillus fumigatus***

| Property | Value | Reference |

|---|---|---|

| Gene | fgaPT1 (easL) | nih.gov |

| Subunit Size | 50 kDa | nih.gov |

| Quaternary Structure | Dimer | nih.gov |

| Substrates | Fumigaclavine A, Dimethylallyl diphosphate (DMAPP) | nih.gov |

| Product | This compound | nih.gov |

| Kₘ for Fumigaclavine A | 6 µM | nih.gov |

| Kₘ for DMAPP | 13 µM | nih.gov |

| Turnover Number | 0.8 s⁻¹ | nih.gov |

| Metal Ion Requirement | Not essential | nih.gov |

Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for this compound biosynthesis are organized into a contiguous cluster on the fungal chromosome, a common feature for secondary metabolite pathways in fungi. nih.gov This co-location facilitates their co-regulation.

The this compound biosynthetic gene cluster (also referred to as the fga or eas cluster) in Aspergillus fumigatus was first identified through homology searches based on the known ergot alkaloid BGC from the fungus Claviceps purpurea. nih.govresearchgate.net The A. fumigatus cluster contains seven genes that are homologous to those in the C. purpurea cluster, which are responsible for forming the core ergoline ring. nih.gov In addition to these core genes, the A. fumigatus cluster contains several additional genes that encode the specific tailoring enzymes required for this compound production, such as the acetyltransferase (easN) and the reverse prenyltransferase (fgaPT1/easL). nih.gov

Homology analysis revealed that the FgaPT2 enzyme shares significant (55%) amino acid identity with its counterpart (DmaW-Cp) in C. purpurea. researchgate.net In contrast, the reverse prenyltransferase FgaPT1 shows much lower identity (27%) to DmaW-Cp, highlighting its distinct evolutionary origin and function in the final, diversifying step of the pathway. nih.govresearchgate.net The presence and arrangement of these specific genes within the BGC determine the final ergot alkaloid product of the organism. nih.gov

Table 3: Core Genes in the Aspergillus fumigatus this compound BGC and Their Functions

| Gene | Enzyme Product | Function in this compound Pathway | Reference |

|---|---|---|---|

| fgaPT2 (dmaW) | Dimethylallyltryptophan synthase | Catalyzes the first step: C4-prenylation of L-tryptophan | nih.govpnas.org |

| easF | N-methyltransferase | N-methylation of 4-dimethylallyltryptophan | uniprot.org |

| easE | FAD-dependent oxidoreductase | Formation of chanoclavine-I from 4-dimethylallyl-L-abrine (with EasC) | uniprot.org |

| easC | Catalase | Formation of chanoclavine-I from 4-dimethylallyl-L-abrine (with EasE) | uniprot.org |

| easD | Chanoclavine-I dehydrogenase | Oxidation of chanoclavine-I to chanoclavine-I aldehyde | uniprot.orgnih.gov |

| easA | Reductase | Reduction of chanoclavine-I aldehyde | researchgate.net |

| easG | Reductase | Formation of festuclavine | uniprot.org |

| easM | Hydrolase | Conversion of festuclavine to fumigaclavine B | uniprot.orguniprot.org |

| easN | Acetyltransferase | Acetylation of fumigaclavine B to fumigaclavine A | uniprot.org |

| fgaPT1 (easL) | Reverse prenyltransferase | Catalyzes the final step: Reverse prenylation of fumigaclavine A to this compound | nih.gov |

Role of Nonribosomal Peptide Synthetase (NRPS) Genes (PesL, Pes1) in Production

The biosynthesis of this compound in Aspergillus fumigatus is critically dependent on the function of two nonribosomal peptide synthetase (NRPS) genes, pesL and pes1. nih.govasm.orgdtu.dk Research has demonstrated that these genes are essential for the production of this compound, which is the final product of the complex ergot alkaloid biosynthetic pathway in this fungus. nih.govasm.org

Deletion of either the pesL or pes1 gene results in a complete cessation of this compound biosynthesis. nih.govasm.orgdtu.dk This indicates that both PesL and Pes1 are indispensable for a key step in the pathway. Interestingly, the absence of these NRPS genes leads to an increased production of other secondary metabolites, such as fumitremorgins, including TR-2, fumitremorgin C, and verruculogen. nih.govasm.orgdtu.dk

These findings highlight a crucial role for NRPS activity in mediating the final prenylation step of the ergot alkaloid pathway. nih.govasm.orgresearcher.life This is particularly noteworthy because the proposed ergot alkaloid biosynthetic gene cluster in A. fumigatus does not appear to contain any NRPS genes itself, suggesting a cross-talk phenomenon between different biosynthetic clusters. nih.govasm.org The expression of pes1 has been shown to be downregulated in a ΔlaeA mutant strain of A. fumigatus, which also exhibits reduced expression of genes in the gliotoxin, fumitremorgin B, and ergot alkaloid biosynthetic clusters. asm.org

| Gene | Function in this compound Biosynthesis | Effect of Deletion |

| pesL | Essential for production | Complete loss of this compound biosynthesis. nih.govasm.orgdtu.dk |

| pes1 | Essential for production | Complete loss of this compound biosynthesis. nih.govasm.orgdtu.dk |

Transcriptional Regulation of the this compound BGC (e.g., veA gene)

The transcriptional regulation of the this compound biosynthetic gene cluster (BGC) is a complex process involving global regulatory proteins. One of the key regulators identified is the product of the veA gene, a component of the velvet complex. researchgate.net The VeA protein is a crucial regulator of fungal development and secondary metabolism in many filamentous fungi. plos.orgcabidigitallibrary.org

In Aspergillus fumigatus, VeA modulates the expression of various BGCs, and its influence extends to the production of this compound. researchgate.net Studies have shown that the veA gene can both positively and negatively influence the production of different secondary metabolites. researchgate.net For instance, while it may positively regulate some pathways, its deletion can lead to altered production levels of others. The velvet complex, which includes VeA, VelB, and LaeA, plays a central role in coordinating fungal development with the synthesis of specific secondary metabolites. plos.org

The nuclear localization of VeA is tightly controlled and is essential for its regulatory function. plos.org Another key global regulator, LaeA, has also been shown to be a transcriptional regulator of secondary metabolite gene clusters in A. fumigatus. nih.gov A ΔlaeA mutant exhibits a near-global suppression of secondary metabolite gene expression, including those involved in the biosynthesis of ergot alkaloids like this compound. nih.gov This indicates that both VeA and LaeA are part of a higher-level regulatory network that governs the expression of the this compound BGC.

| Regulatory Gene | Role in this compound Biosynthesis | Observed Effect |

| veA | Modulates BGC expression | Influences the production of this compound. researchgate.net |

| laeA | Transcriptional regulator of secondary metabolite clusters | Deletion leads to suppression of secondary metabolite gene expression, including the ergot alkaloid cluster. nih.gov |

Metabolic Engineering and Biotechnological Approaches for Biosynthesis Enhancement

Genetic Manipulation via Gene Knock-out and Overexpression

Genetic manipulation strategies, including gene knock-out and overexpression, have been pivotal in understanding and attempting to enhance the biosynthesis of this compound. The targeted deletion of the pesL and pes1 genes in Aspergillus fumigatus provided definitive evidence of their essential role in this compound production by completely abolishing its synthesis. nih.govasm.orgdtu.dk This knock-out approach is a fundamental tool for elucidating the function of specific genes within a biosynthetic pathway.

Conversely, overexpression of key regulatory genes can be employed to potentially increase the yield of desired secondary metabolites. For example, the overexpression of the CgVeA gene in Chaetomium globosum led to a dramatic increase in the production of chaetoglobosin A. researchgate.net While this is in a different fungus and for a different metabolite, it demonstrates the principle that manipulating global regulators like veA can significantly impact secondary metabolite output. The velvet complex, including VeA, controls the expression of numerous genes, and its manipulation can therefore have wide-ranging effects on the fungal metabolome. plos.org

Heterologous Expression Systems for Pathway Elucidation and Production

Heterologous expression systems offer a powerful approach for both elucidating complex biosynthetic pathways and for the production of valuable natural products. This strategy involves transferring the genes responsible for a specific metabolic pathway from their native organism into a more tractable host. While specific examples of the complete heterologous expression of the this compound pathway are not detailed in the provided context, the general principle is widely applied in fungal biotechnology.

The characterization of individual enzymes within the this compound pathway, such as the reverse prenyltransferase FgaPT1, has been achieved through its expression and purification. nih.gov This allows for the detailed biochemical study of specific reaction steps outside the complex environment of the native organism. Such detailed understanding is a prerequisite for successful pathway reconstruction in a heterologous host. The identification and functional analysis of genes within secondary metabolite clusters, as has been done for the fumitremorgin B cluster, paves the way for their potential transfer and expression in a heterologous system for enhanced production or the generation of novel derivatives. nih.gov

Advanced Methodologies for Fumigaclavine C Investigation

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

A combination of chromatographic and spectroscopic methods provides the foundation for identifying and quantifying Fumigaclavine C in various biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Coupled with a diode array detector (DAD), HPLC allows for the separation and preliminary identification of this compound from complex mixtures of fungal metabolites. nih.gov The retention time and UV absorption spectrum obtained from HPLC-DAD analysis serve as initial indicators of its presence. For instance, in comparative metabolite profiling of Aspergillus fumigatus strains, HPLC has been instrumental in discerning differences in the production of this compound and its precursors. nih.govtandfonline.com The technique is also used in the final purification stages of the compound from fungal extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the detection and quantification of this compound. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of Aspergillus fumigatus extracts, LC-MS is used to identify a wide range of secondary metabolites, including this compound and its biosynthetic intermediates like fumigaclavine A and festuclavine (B1196704). researchgate.netasm.org The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the molecule, further confirming its identity. researchgate.net For example, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to determine the molecular formula of this compound as C₂₃H₃₀N₂O₂. researchgate.net Furthermore, LC-MS/MS is invaluable for metabolic profiling studies, enabling researchers to track the changes in this compound production under different culture conditions or in genetically modified fungal strains. nih.govnih.gov

| Parameter | HPLC-DAD Details | LC-MS/MS Details |

|---|---|---|

| Column | Kinetex C18 (150 x 2.1 mm, 2.6 µm) nih.gov | Luna C18 (2) (5 cm, 3 µm) nih.gov / Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) asm.org |

| Mobile Phase | Linear gradient of acetonitrile (B52724) in water with trifluoroacetic acid nih.gov | Water-acetonitrile gradient with formic acid nih.govasm.org |

| Flow Rate | 0.8 ml/min nih.gov | 0.5 ml/min asm.org |

| Detection | Diode Array Detector (DAD) nih.gov | Orthogonal acceleration time-of-flight (oaTOF) mass spectrometer nih.gov / Electrospray ionization (ESI) asm.org |

| Ionization Mode | Not Applicable | Positive Ion Mode ([M+H]⁺) nih.gov |

| Observed m/z | Not Applicable | 367 nih.gov |

While not a primary method for the direct analysis of the non-volatile this compound, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) plays a role in the broader analysis of fungal metabolites. nih.gov Fungal cultures produce a complex mixture of volatile organic compounds (VOCs) that can be indicative of specific metabolic processes. researchgate.netresearchgate.net GC-MS is the standard technique for separating and identifying these volatile metabolites. mdpi.commdpi.com Although there is no direct evidence of GC being used for this compound analysis, it is plausible that changes in the volatile profile of a fungus could be correlated with the production of non-volatile compounds like this compound, providing indirect clues about its biosynthesis.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2 | 6.90 (s) | 136.7 (s) |

| 9 | 5.66 (br s) | 67.5 (d) |

| 12 | 6.71 (d, 7.0 Hz) | 117.8 (d) |

| 13 | 6.94 (t, 8.0 Hz) | 118.8 (d) |

| 14 | 6.96 (t, 8.0 Hz) | 109.6 (d) |

*Data adapted from Xu et al., 2014. amazonaws.com

The absolute configuration of a chiral molecule like this compound can be unequivocally determined using X-ray single-crystal diffraction. tandfonline.commdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mit.edu The analysis provides a detailed three-dimensional map of the electron density in the molecule, allowing for the precise determination of the spatial arrangement of its atoms. A low-temperature single-crystal X-ray diffraction analysis of this compound established its absolute stereochemistry as (5R,8R,9S,10R). researchgate.net This definitive structural information is critical for understanding its biological activity and for any future synthetic efforts.

Molecular Biology Techniques for Genetic and Functional Studies

Molecular biology techniques have been pivotal in unraveling the genetic basis of this compound biosynthesis in Aspergillus fumigatus. nih.govresearchgate.netamazonaws.complos.orgrsc.orgnih.govresearchgate.netamazonaws.com The genes responsible for the production of ergot alkaloids, including this compound, are typically clustered together on the fungal chromosome. mdpi.comthieme-connect.comnih.gov

Gene knockout experiments, where specific genes within the biosynthetic cluster are deleted, have been instrumental in determining their function. nih.gov For example, the disruption of the fgaOx3 gene in A. fumigatus leads to the accumulation of chanoclavine-I-aldehyde, an early intermediate in the pathway, and the cessation of this compound production. rsc.org Similarly, the deletion of nonribosomal peptide synthetase (NRPS) genes, pesL and pes1, which are not located within the main ergot alkaloid gene cluster, has been shown to be essential for the final steps of this compound biosynthesis. nih.govmdpi.comnih.gov

Furthermore, gene expression studies, often employing techniques like quantitative reverse transcription PCR (qRT-PCR), have revealed the regulatory networks that control the expression of the this compound gene cluster. plos.org For instance, the global regulator veA has been shown to control the expression of all eleven genes in the this compound biosynthetic gene cluster. nih.govplos.org These molecular approaches, combined with the analytical techniques described above, provide a comprehensive understanding of this compound from its genetic blueprint to its final chemical structure.

Gene Cloning and Heterologous Overexpression

A critical technique in functionally characterizing the genes within the this compound BGC is gene cloning and heterologous overexpression. This involves isolating a specific gene from A. fumigatus, inserting it into an expression vector, and introducing it into a host organism, typically Escherichia coli, for large-scale protein production. nih.gov This approach has been successfully employed to characterize several key enzymes in the this compound pathway.

For instance, the gene fgaPT1 was cloned and overexpressed in E. coli, allowing for the purification and biochemical characterization of the resulting FgaPT1 protein. nih.gov This revealed that FgaPT1 is a reverse prenyltransferase that catalyzes the final step in this compound biosynthesis: the conversion of fumigaclavine A to this compound by attaching a dimethylallyl group to the indole (B1671886) nucleus. nih.gov Similarly, fgaPT2, another crucial gene in the cluster, was cloned and overexpressed, confirming its role as a dimethylallyl-tryptophan synthase that catalyzes the initial step of the pathway. thieme-connect.comresearchgate.net

Heterologous expression has also been utilized in other fungal hosts, such as Aspergillus nidulans, to reconstruct parts of the ergot alkaloid pathway, providing a platform to study the function of genes from organisms that are more difficult to manipulate genetically. google.com

Gene Deletion and Targeted Mutagenesis

To definitively establish the function of a gene, researchers often employ gene deletion (knockout) and targeted mutagenesis techniques. These methods involve specifically removing or altering a gene in the native organism, A. fumigatus, and observing the resulting changes in the metabolite profile.

The development of CRISPR-Cas9 technology has revolutionized targeted gene editing in A. fumigatus, offering a more efficient and precise method for creating mutants compared to older techniques that relied on lower rates of homologous recombination. nih.govnih.gov This has enabled researchers to systematically investigate the roles of various genes in this compound production.

A significant finding from gene deletion studies was the discovery that two nonribosomal peptide synthetase (NRPS) genes, pesL and pes1, which are not located within the core this compound BGC, are essential for its production. nih.govmaynoothuniversity.ienih.gov Deletion of either of these genes resulted in the complete abolishment of this compound synthesis. nih.govmaynoothuniversity.ienih.gov This surprising discovery pointed to a phenomenon of "cluster cross-talk," where genes outside of a primary BGC can play crucial roles in the biosynthetic pathway. nih.govmaynoothuniversity.ie

Site-directed mutagenesis, a technique used to make specific changes to the DNA sequence of a gene, has also been instrumental. For example, by creating specific mutations in the fgaPT2 gene, researchers were able to alter its substrate specificity, demonstrating the potential to engineer these enzymes for biocatalytic applications. nih.gov

Gene Expression Analysis by Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful tool for measuring the expression levels of specific genes under different conditions. This technique has been widely used to study the regulation of the this compound BGC and related genes.

For example, qRT-PCR analysis has shown that the expression of genes within the this compound cluster is influenced by global regulators of secondary metabolism in A. fumigatus, such as veA and laeA. plos.orgresearchgate.net Studies have demonstrated that the expression of this compound biosynthetic genes is significantly downregulated in a ΔveA mutant. plos.orgresearchgate.net Furthermore, qRT-PCR was used to confirm the absence of pesL and pes1 transcripts in their respective deletion mutants, validating the knockout experiments. nih.govresearchgate.net This method has also been employed to analyze the differential expression of genes within and outside the cluster, providing insights into their regulatory networks. maynoothuniversity.ienih.govasm.org

Protein Expression and Interaction Analysis by Western Blot

Western blotting is a technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it has been primarily applied to understand the downstream cellular effects of the compound itself, rather than the direct analysis of the biosynthetic enzymes.

Studies investigating the anti-cancer properties of this compound have utilized Western blotting to examine its impact on various signaling pathways in cancer cell lines. For instance, treatment of MCF-7 breast cancer cells with this compound led to changes in the expression levels of proteins involved in apoptosis and cell survival, such as cytochrome C, Apaf-1, p50, p65, and IKK. researchgate.netresearchgate.netnih.gov It was also shown to inhibit the protein expression of MMP-2 and MMP-9, which are involved in cancer cell migration. nih.govnih.govmdpi.com Similarly, in studies on adipogenesis, Western blotting revealed that this compound affects the expression of proteins related to lipid synthesis and lipolysis. semanticscholar.org

Computational Approaches in this compound Research

Computational tools have become indispensable in modern biological research, accelerating the discovery and characterization of natural products like this compound.

Molecular Docking Studies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to investigate the potential molecular targets of this compound and related compounds.

In research exploring the anti-cancer effects of this compound, molecular docking studies were conducted to understand its interaction with proteins involved in apoptosis and cell cycle regulation. researchgate.netnih.govoalib.com While the specific targets investigated in these studies are part of a broader anti-cancer screening, the methodology demonstrates the potential to identify direct protein interactions. For example, docking studies have been performed with related ergot alkaloids and bacterial enzymes like DNA gyrase to predict potential inhibitory activity. researchgate.net

Bioinformatics and Genome Mining for Biosynthetic Gene Cluster Identification

The initial identification of the this compound biosynthetic gene cluster was a direct result of bioinformatics and genome mining. mdpi.comthieme-connect.com By searching the sequenced genome of Aspergillus fumigatus for genes with homology to known ergot alkaloid biosynthetic genes from other fungi, researchers were able to pinpoint a putative cluster of genes responsible for this compound synthesis. thieme-connect.comthieme-connect.com

Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are now routinely used to scan fungal genomes and predict the locations of BGCs for various classes of secondary metabolites. mdpi.comnih.gov This approach has not only confirmed the this compound cluster in various A. fumigatus strains but has also led to the discovery of numerous other BGCs, highlighting the vast biosynthetic potential of this fungus. mdpi.comnih.govresearchgate.net The analysis of gene organization and function within the identified cluster, based on sequence similarity to genes with known functions, provides a roadmap for subsequent experimental validation. mdpi.comsecondarymetabolites.org

Metabolomics Analysis for Comprehensive Metabolic Profiling

Metabolomics has become an essential tool for the comprehensive profiling of secondary metabolites in fungi, providing a snapshot of the organism's metabolic state under specific conditions. researchgate.netmdpi.com For Aspergillus fumigatus, the primary producer of this compound, metabolomics enables the large-scale study of its complex array of extrolites, which includes at least 226 potentially bioactive secondary metabolites. tandfonline.comtandfonline.com This approach is critical for understanding the biosynthesis of this compound, identifying related pathway intermediates, and discovering how its production is influenced by genetic and environmental factors. researchgate.net

Advanced analytical platforms, particularly those combining liquid chromatography with high-resolution mass spectrometry (HRMS), are central to these investigations. mdpi.comacs.org Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer high sensitivity, resolution, and mass accuracy, which are crucial for separating and identifying compounds within complex fungal extracts. mdpi.commdpi.comresearchgate.net These methods allow for the untargeted analysis of the fungal metabolome, revealing significant shifts in metabolite production, including that of this compound and its precursors. researchgate.netacs.org

Detailed research findings from metabolomic studies have shed light on the regulation and production of this compound:

Genetic Regulation: Metabolomic analyses have been instrumental in functional genomics. Studies have shown that modifications to specific genes in A. fumigatus directly impact the production of this compound. For instance, the deletion or overexpression of the putative polysaccharide synthase gene cpsA was found to alter the secondary metabolite profile, causing a significant decrease in the production of this compound, as well as Fumigaclavine A and B. plos.org Similarly, deleting the osaA gene, a WOPR transcription factor, led to changes in the production of multiple secondary metabolites. researchgate.net Furthermore, metabolic profiling was crucial in demonstrating that the nonribosomal peptide (NRP) synthetases PesL and Pes1 are essential for the biosynthesis of this compound. nih.gov

Metabolite Identification and Profiling: Using UHPLC-QTOF-MS/MS, this compound was successfully identified as a component of the ethyl acetate (B1210297) extract from an endophytic A. fumigatus strain. mdpi.com In a comprehensive study of A. fumigatus metabolites, representatives from numerous biosynthetic families, including fumigaclavines, were detected using HPLC with diode array and mass spectrometric detection. nih.gov Another study utilized UPLC-MS-qTOF to investigate the secondary metabolite profiles of a marine-derived A. fumigatus and its co-cultures, identifying various alkaloids and polyketides. nih.gov

Advanced Isotopic Labeling: To overcome challenges in the unambiguous identification of fungal metabolites, an untargeted method combining high-accuracy mass spectrometry with double isotopic labeling (¹³C and ¹⁵N) has been developed. acs.org This approach, applied to A. fumigatus grown on enriched wheat grains, allowed for the confident identification of 21 secondary metabolites and led to the structural elucidation of a new family member, Fumigaclavine D, based on tandem mass spectrometry (MSn) experiments. acs.org

The data below summarizes key metabolomic studies focused on the investigation of this compound.

Table 1: Summary of Metabolomics Studies on this compound

| Study Focus | Analytical Methodology | Key Findings Related to this compound | Reference(s) |

| Genetic Regulation (cpsA) | Metabolomics Analysis | Overexpression of the cpsA gene resulted in a decreased production of Fumigaclavine A, B, and C. | plos.org |

| Biosynthesis Pathway (pesL, pes1) | HPLC-DAD-MS | Metabolic profiling confirmed that the nonribosomal peptide synthetases PesL and Pes1 are essential for this compound production. | nih.gov |

| Metabolite Profiling of Endophyte | UHPLC-QTOF-MS/MS | Identified this compound as one of several antibacterial metabolites in an endophytic A. fumigatus strain isolated from Albizia lucidior. | mdpi.com |

| Untargeted Metabolome Analysis | HPLC-HRMS with ¹³C/¹⁵N Isotopic Labeling | Developed a method for unambiguous formula determination of fungal metabolites; led to the identification of Fumigaclavine D. | acs.org |

| Co-culture Metabolomics | UPLC-MS-qTOF | Investigated the secondary metabolite profile of marine-derived A. fumigatus KMM 4631, identifying numerous alkaloids and polyketides. | nih.govmdpi.com |

| General Metabolite Detection | HPLC with DAD-MS | Detected representatives from the fumigaclavine family as part of a broad analysis of A. fumigatus secondary metabolites. | nih.gov |

Molecular and Cellular Mechanisms of Fumigaclavine C Bioactivity

Anti-inflammatory Mechanisms

Fumigaclavine C demonstrates notable anti-inflammatory effects by intervening in several critical stages of the inflammatory response, from cytokine production to the modulation of pivotal signaling cascades and lymphocyte activity.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-2, IL-12α, IFN-γ, IL-17A)

A primary mechanism of this compound's anti-inflammatory action is its ability to suppress the production of a wide array of pro-inflammatory cytokines. In a mouse model of T-cell-dependent liver injury, administration of this compound dose-dependently inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) in the serum. nih.govcapes.gov.brnju.edu.cn In vitro studies confirmed this, showing that the compound also reduced TNF-α and Interleukin-2 (B1167480) (IL-2) production in spleen cells stimulated by concanavalin (B7782731) A. nih.govcapes.gov.brnju.edu.cnmdpi.com

Further research in a murine model of experimental colitis revealed a broader spectrum of cytokine inhibition. This compound markedly inhibited the expression of IL-1β, IL-2, IL-12α, Interferon-gamma (IFN-γ), and TNF-α in various immune cells and tissues from the colitis-affected mice. nih.gov The compound also caused a dose-dependent reduction in the protein levels of IL-2 and IFN-γ from lymphocytes. nih.gov Studies on lipopolysaccharide (LPS)-induced murine RAW264.7 cells also showed that this compound attenuated the production of TNF-α, IL-1β, and IFN-γ. nih.gov In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound was found to decrease pro-inflammatory cytokines TNF-α, IL-1β, and IL-17A. nih.govnih.gov

Table 1: Summary of Pro-inflammatory Cytokines Inhibited by this compound

| Cytokine | Model/Cell Line | Finding | Reference(s) |

|---|---|---|---|

| TNF-α | Concanavalin A-induced liver injury (mice) | Dose-dependent inhibition of serum TNF-α. | nih.gov, capes.gov.br, nju.edu.cn |

| IL-2 | Concanavalin A-stimulated spleen cells (in vitro) | Reduced production. | nih.gov, capes.gov.br, nju.edu.cn, mdpi.com |

| IL-1β | TNBS-induced colitis (mice); LPS-induced RAW264.7 cells; DSS-induced colitis (mice) | Marked inhibition of expression. | nih.gov, nih.gov, nih.gov, nih.gov |

| IL-12α | TNBS-induced colitis (mice) | Marked inhibition of expression. | nih.gov |

| IFN-γ | TNBS-induced colitis (mice); LPS-induced RAW264.7 cells | Marked inhibition of expression and reduction at the protein level. | nih.gov, nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., TLR4-NFκB, NLRP3 Inflammasome)

This compound exerts its anti-inflammatory effects by targeting upstream signaling pathways that orchestrate the inflammatory response. Research has shown that this compound significantly down-regulates the NF-kappa-B (NF-κB) cell survival pathway. nih.govresearchgate.net In studies on DSS-induced colitis, this compound was found to interfere with NF-κB activation. frontiersin.org

The compound is a notable inhibitor of the NLRP3 inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β. nih.govnih.govresearchgate.net In mice with DSS-induced colitis, this compound was shown to attenuate the condition by suppressing NLRP3 inflammasome and caspase-1 activation. nih.govfrontiersin.orgresearchgate.net This inhibition of the NLRP3 inflammasome is a key mechanism for its beneficial effects in models of intestinal inflammation. frontiersin.orgfrontiersin.org The activation of the NLRP3 inflammasome often occurs downstream of signals from Toll-like receptors (TLRs), such as TLR4, which recognize pathogen-associated molecular patterns like LPS and subsequently activate the NF-κB pathway. nih.govmdpi.com By inhibiting both NF-κB and the NLRP3 inflammasome, this compound effectively disrupts two critical axes of the inflammatory cascade. nih.govfrontiersin.org

Effects on Lymphocyte Adhesion and Proliferation

This compound also modulates the adaptive immune response by affecting lymphocyte functions. In studies using a concanavalin A-induced liver injury model, this compound was shown to inhibit the proliferation of spleen cells. nih.govcapes.gov.brnju.edu.cnmdpi.com This antiproliferative effect on T cells was also noted in other reports, highlighting its immunosuppressive potential. nih.gov

Furthermore, this compound significantly inhibits the adhesion of lymphocytes to extracellular matrix components. nih.govcapes.gov.brnju.edu.cn In mice with concanavalin A-induced hepatitis, intraperitoneal administration of the compound inhibited the ability of spleen cells to adhere to fibronectin, laminin, and type IV collagen. nih.govcapes.gov.brnju.edu.cnmdpi.com This reduction in lymphocyte adhesion and proliferation contributes to the amelioration of T-cell-mediated tissue injury. nih.govcapes.gov.br

Anticancer Mechanisms

In addition to its anti-inflammatory properties, this compound exhibits significant anticancer activity, primarily through the induction of programmed cell death in cancer cells.

Induction of Apoptosis in Neoplastic Cells

This compound has been shown to induce apoptosis in breast cancer cells (MCF-7). nih.govnih.govmdpi.com Treatment with this compound leads to significant cytotoxicity in MCF-7 cells in a dose- and time-dependent manner. nih.govnih.gov The apoptotic process is initiated through the modulation of key regulatory proteins and signaling pathways. nih.govmdpi.com

The compound was found to induce DNA fragmentation and arrest the cell cycle in MCF-7 cells. nih.govmdpi.com This is achieved by modulating the expression of apoptosis-related proteins. nih.govmdpi.com Specifically, this compound down-regulates the anti-apoptotic proteins Bcl-2 and Bcl-xl while up-regulating the pro-apoptotic proteins Bax and Bad at both the protein and gene levels. mdpi.com This shift in the balance of Bcl-2 family proteins points towards the involvement of the mitochondrial pathway of apoptosis. researchgate.netmdpi.com Further supporting its role in targeting key cancer survival pathways, this compound has been shown to down-regulate the PI3K/Akt and NF-κB signaling pathways in MCF-7 cells. nih.govresearchgate.netmdpi.com

The induction of apoptosis by this compound culminates in the activation of the caspase cascade, a family of proteases that execute the final stages of programmed cell death. Western blot analysis in MCF-7 cells treated with this compound revealed the activation of executor caspases-3, -8, and -9. mdpi.com

Caspase-9 is an initiator caspase associated with the mitochondrial (intrinsic) pathway of apoptosis, typically activated by the release of cytochrome C from mitochondria. mdpi.com Its activation by this compound, along with the modulation of Bcl-2 family proteins, strongly suggests that the compound triggers the intrinsic apoptotic pathway. mdpi.com Activated caspase-9 then proceeds to activate downstream effector caspases like caspase-3. mdpi.com The activation of caspase-8, an initiator caspase typically associated with the death receptor (extrinsic) pathway, indicates that this compound may engage multiple pathways to ensure the efficient elimination of cancer cells. mdpi.com Research has confirmed that this compound induces apoptosis mediated by caspases-3, -8, and -9 to inhibit breast cancer development. nih.govresearchgate.net

Table 2: Caspase Activation by this compound in MCF-7 Breast Cancer Cells

| Caspase | Type | Role | Finding | Reference(s) |

|---|---|---|---|---|

| Caspase-3 | Effector | Central executioner of apoptosis. | Activated by this compound treatment. | mdpi.com, researchgate.net, nih.gov |

| Caspase-8 | Initiator | Key initiator of the extrinsic (death receptor) pathway. | Activated by this compound treatment. | mdpi.com, researchgate.net, nih.gov |

DNA Fragmentation as an Apoptotic Marker

A hallmark of apoptosis, or programmed cell death, is the fragmentation of nuclear DNA. This compound has been shown to induce this process in cancer cells. In studies using human breast cancer (MCF-7) cells, treatment with this compound led to a dose-dependent increase in DNA fragmentation. nih.govmdpi.com This was visualized through techniques such as agarose (B213101) gel electrophoresis, which revealed a characteristic "laddering" pattern of DNA fragments in treated cells, a key indicator of apoptosis. nih.gov Morphological changes in the cell nucleus, consistent with DNA damage, were also observed using Hoechst 33258 staining. nih.gov These findings suggest that this compound's cytotoxic effects are, at least in part, mediated by its ability to trigger DNA damage and subsequent apoptotic pathways. nih.govresearchgate.net

Cell Cycle Arrest and Modulation of Cell Cycle Regulators

This compound exerts inhibitory effects on the cell cycle, a critical process for cell proliferation. By arresting the cell cycle, this compound can halt the uncontrolled division of cancer cells. nih.govvliz.be This is achieved through the modulation of key regulatory proteins that govern the progression through different phases of the cell cycle. vliz.benih.gov

Cyclin-dependent kinases (CDKs) are crucial enzymes that drive the cell cycle forward. ub.edu this compound has been found to down-regulate the expression of CDK2 and CDK4 in MCF-7 breast cancer cells. vliz.benih.gov These kinases are particularly important for the transition from the G1 to the S phase of the cell cycle. ub.eduspandidos-publications.com By reducing the levels of CDK2 and CDK4, this compound effectively puts a brake on this transition, leading to cell cycle arrest. vliz.benih.gov

Cyclins are regulatory proteins that bind to and activate CDKs. spandidos-publications.com The expression of specific cyclins fluctuates throughout the cell cycle, controlling the activity of their partner CDKs. Research has shown that this compound treatment leads to the down-regulation of cyclin B1 and cyclin E in MCF-7 cells. vliz.benih.gov Cyclin E partners with CDK2 to regulate the G1/S transition, while cyclin B1 is primarily involved in the G2/M transition. spandidos-publications.combiorxiv.org The reduction in both cyclin B1 and cyclin E expression further contributes to the cell cycle arrest induced by this compound. vliz.benih.gov

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells

| Protein | Effect of this compound Treatment | Reference |

| CDK2 | Down-regulation | vliz.benih.gov |

| CDK4 | Down-regulation | vliz.benih.gov |

| Cyclin B1 | Down-regulation | vliz.benih.gov |

| Cyclin E | Down-regulation | vliz.benih.gov |

Inhibition of Cell Proliferation and Migration in Neoplastic Cells

Beyond inducing apoptosis and cell cycle arrest, this compound actively inhibits the proliferation and migration of cancer cells. nih.govvliz.be In vitro studies on MCF-7 breast cancer cells demonstrated that this compound significantly reduces cell viability and mobility in a dose-dependent manner. nih.govmdpi.com At higher concentrations, it was observed to almost completely block the migration and invasion of these cancer cells. nih.gov This anti-proliferative and anti-migratory activity is crucial for preventing the spread of cancer to other parts of the body, a process known as metastasis. nih.govmdpi.com

Modulation of Key Signal Transduction Pathways (MAPK, PI3K/Akt, NF-κB)

This compound's anticancer effects are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer. nih.govvliz.be

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. mdpi.com this compound has been shown to inhibit the MAPK signaling pathway in MCF-7 cells. nih.govfrontiersin.org Specifically, it reduces the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby blocking the downstream signals that promote cancer cell growth. nih.govmdpi.com

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a major survival pathway for cells, and its overactivation is common in many cancers. nih.gov this compound has been found to down-regulate the expression of PI3K and inhibit the phosphorylation of Akt in MCF-7 cells. nih.govnih.gov By disrupting this pathway, this compound promotes apoptosis. nih.gov

NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway plays a significant role in tumor cell survival and proliferation. nih.gov this compound has been demonstrated to significantly down-regulate the NF-κB cell survival pathway. nih.govnih.gov Inhibition of NF-κB activity is a known stimulus for apoptosis in various human cell lines. nih.gov

Downregulation of Matrix Metalloproteinases (MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a key process in cancer cell invasion and metastasis. mdpi.com this compound has been shown to potently inhibit the expression of MMP-2 and MMP-9 at both the protein and gene levels in MCF-7 breast cancer cells. nih.govmdpi.com The inhibition of these MMPs was observed in a concentration-dependent manner. nih.gov By down-regulating MMP-2 and MMP-9, this compound reduces the invasive potential of cancer cells, further contributing to its anti-metastatic properties. mdpi.comnih.gov

Table 2: Summary of this compound's Molecular and Cellular Effects

| Mechanism | Specific Target/Process | Observed Effect in Cancer Cells | Reference |

| Apoptosis Induction | DNA Fragmentation | Increased, dose-dependent | nih.govmdpi.com |

| Cell Cycle Arrest | CDK2, CDK4, Cyclin B1, Cyclin E | Down-regulation | vliz.benih.gov |

| Inhibition of Proliferation & Migration | Cell Mobility and Invasion | Significant reduction | nih.govmdpi.com |

| Signal Transduction Modulation | MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | nih.govmdpi.com |

| PI3K/Akt Pathway | Down-regulation | nih.govnih.gov | |

| NF-κB Pathway | Down-regulation | nih.govnih.gov | |

| Inhibition of Invasion | MMP-2, MMP-9 | Down-regulation of expression | nih.govmdpi.com |

Antimicrobial Properties

This compound, an ergoline (B1233604) alkaloid primarily produced by the fungus Aspergillus fumigatus, has been the subject of research for its antimicrobial capabilities. Studies have shown that this compound exhibits inhibitory effects against a range of pathogenic microbes, including both bacteria and fungi.

This compound has demonstrated notable broad-spectrum antibacterial activity. frontiersin.orgsmujo.id Its efficacy has been quantified against several bacterial species through the determination of Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium.

Research on the activity of this compound against the anaerobic bacterium Veillonella parvula has occurred in the context of broader studies on fumigaclavine analogues. In a chemical investigation of endophytic Aspergillus fumigatus, five new ergot alkaloids (fumigaclavines D-H) were isolated along with the known this compound (designated as compound 1). thieme-connect.comnih.govamazonaws.com While several of the isolated analogues showed a broad spectrum of antimicrobial activity against a panel of anaerobic microorganisms, fumigaclavines D and H were specifically highlighted as the most active against Veillonella parvula, with a reported MIC of 16 µg/mL. thieme-connect.comnih.govamazonaws.comresearchgate.net The studies did not specify the corresponding MIC for this compound itself against this particular bacterium.

The compound has shown consistent activity against Staphylococcus aureus. Multiple studies have reported MIC values for this compound against this Gram-positive bacterium, with values typically around 15.62 µg/mL. frontiersin.orgnih.govtamu.edu Another investigation involving alkaloids from the endophytic fungus Aspergillus sp. EJC08 also confirmed this activity. smujo.id Furthermore, this compound was among several compounds isolated from Aspergillus fumigatus that showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values for the group of compounds ranging from 1.25 to 25.0 μM.

This compound's activity extends to Gram-negative bacteria, including species of Pseudomonas. Studies on alkaloids from Aspergillus sp. EJC08 determined the MIC of this compound against Pseudomonas aeruginosa to be 31.25 µg/mL. frontiersin.orgnih.govtamu.edu

| Bacterial Species | Reported Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | frontiersin.orgnih.govtamu.edu |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.25 - 25.0 µM | |

| Pseudomonas aeruginosa | 31.25 µg/mL | frontiersin.orgnih.govtamu.edu |

| Bacillus subtilis | 7.81 µg/mL | frontiersin.orgtamu.edu |

| Escherichia coli | 62.50 µg/mL | frontiersin.orgtamu.edu |

The antifungal properties of this compound have also been investigated. In one study, an extract from an endophytic Aspergillus fumigatus was subjected to chromatographic separation, yielding this compound. This compound was reported to show strong antifungal activity against the plant pathogenic fungus Cladosporium cladosporioides in a TLC bioautography assay. However, a separate investigation that isolated this compound from another endophytic Aspergillus fumigatus strain reported that the compound showed only slight inhibition on the growth of Cladosporium cladosporioides. researchgate.net

Immunosuppressive Activities

This compound possesses significant immunosuppressive properties, primarily through its inhibitory effects on T-cell mediated immune responses. nih.govnih.govmedwinpublishers.com Research has demonstrated that this compound can protect against concanavalin A-induced liver injury in animal models, a condition recognized as a T-cell-dependent model of liver damage. nih.gov

The molecular mechanisms underlying this immunosuppressive activity involve the inhibition of key processes in T-lymphocyte activation and function. When isolated from the mangrove-derived fungus Aspergillus fumigatus HQD24, this compound was found to remarkably inhibit the proliferation of T-lymphocytes induced by concanavalin A, with a reported half-maximal inhibitory concentration (IC₅₀) value of 53.12 μM. mdpi.com

Further studies have elucidated that the compound's mechanism includes the reduction of crucial cytokine production. This compound inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-2 (IL-2) from spleen cells stimulated by concanavalin A. nih.gov Additionally, it has been shown to decrease the ability of activated spleen cells to adhere to extracellular matrix components such as fibronectin and laminin. nih.gov These findings collectively suggest that this compound exerts its immunosuppressive effects by interfering with T-cell proliferation, activation, and adhesion, as well as by downregulating the production of pro-inflammatory cytokines. nih.gov

| Immunosuppressive Activity | Finding | Source |

|---|---|---|

| Inhibition of T-cell Proliferation | IC₅₀ = 53.12 µM (Concanavalin A-induced) | mdpi.com |

| Inhibition of Cytokine Production | Reduces production of TNF-α and IL-2 | nih.gov |

| Inhibition of Cell Adhesion | Inhibits T-lymphocyte adhesion to extracellular matrices | nih.gov |

Synthetic Approaches and Derivative Research

Total Synthesis Strategies for Fumigaclavine C

The total synthesis of this compound and related ergot alkaloids presents significant challenges due to the presence of a rigid, polycyclic core and multiple stereocenters. Various strategies have been developed to construct the characteristic tetracyclic ergoline (B1233604) skeleton efficiently.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches leverage the high selectivity of enzymes for key transformations within a multi-step chemical synthesis. In the context of this compound, enzymatic reactions have been identified as crucial for specific C-H functionalization steps that are challenging to achieve with traditional chemical reagents.

A key step in the biosynthesis of this compound is the final prenylation that attaches the 2-methylbut-3-en-2-yl group to the indole (B1671886) scaffold. Research has identified the prenyltransferase FgaPT1 as the enzyme responsible for this transformation, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. researchgate.net This enzymatic step has been incorporated into chemoenzymatic strategies, where a synthetically prepared advanced precursor is subjected to the enzyme to complete the synthesis. researchgate.net This method takes advantage of the enzyme's ability to perform the reaction at a specific position on the complex core structure, avoiding the need for cumbersome protecting group manipulations.

Palladium-Catalyzed Asymmetric Allylic Alkylation Approaches

Palladium catalysis has proven to be a powerful tool in the synthesis of complex natural products. For the construction of the fumigaclavine core, an innovative approach involves a palladium-catalyzed cascade reaction that rapidly assembles the tetracyclic system. acs.orgresearchgate.net

One notable strategy employs a Pd-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. acs.orgresearchgate.net The Tsuji-Trost reaction is a specific type of palladium-catalyzed asymmetric allylic alkylation (AAA) that forms a carbon-carbon bond between a nucleophile and an allyl group. In this synthetic route, the cascade reaction efficiently forges the B and C rings of the ergoline core in a single step, demonstrating the power of this method for building molecular complexity. researchgate.netresearchgate.net This approach has been successfully used in the divergent total synthesis of several ergot alkaloids, including precursors and close relatives of this compound, such as 9-deacetoxythis compound. acs.orgacs.org

Key Features of Palladium-Catalyzed AAA Strategies

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric Allylic Alkylation (AAA) | rsc.org |

| Catalyst | Palladium complexes with chiral ligands | snnu.edu.cnthieme-connect.de |

| Key Transformation | Formation of C-C, C-N, or C-O bonds at an allylic position | thieme-connect.de |

| Application in Synthesis | Used in a cascade with Larock indole annulation to form the tetracyclic core | acs.orgresearchgate.net |

| Efficiency | Rapid construction of molecular complexity in a single step | researchgate.netresearchgate.net |

Ring-Closing Metathesis Reactions in Core Structure Formation

Ring-closing metathesis (RCM) is a robust and widely used reaction in organic synthesis for the formation of unsaturated rings of various sizes, including the 5- and 6-membered rings found in the this compound structure. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of a molecule containing two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org

While RCM is a premier strategy for constructing cyclic and heterocyclic systems, its specific application in a published total synthesis of this compound is not prominently detailed. However, its utility is well-established for creating the types of structural motifs present in the molecule, such as the D-ring of the ergoline skeleton. The functional group tolerance of modern RCM catalysts makes it a highly attractive potential strategy for future synthetic efforts toward this compound and its derivatives. wikipedia.orgdrughunter.com

Rational Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the goal of understanding its biological activity and developing compounds with improved properties. Nature itself provides a template for this work, with several related fumigaclavine alkaloids having been isolated from endophytic Aspergillus fumigatus. nih.gov

The isolation and characterization of fumigaclavines D-H, alongside the known fumigaclavine A and C, reveal key sites on the molecule that are amenable to modification. nih.gov These natural analogues display variations primarily at the C-2 and C-9 positions. For example, fumigaclavine A possesses a hydroxyl group at C-9, whereas this compound has an acetoxy group at the same position. nih.gov This suggests that the C-9 position is a critical node for derivatization in synthetic campaigns. Rational design efforts can therefore focus on introducing a variety of substituents at this position to explore their impact on bioactivity.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological function. For this compound and its derivatives, SAR studies have provided insights into the chemical moieties responsible for their observed biological effects, which include antimicrobial and anti-cancer activities. nih.govnih.govresearchgate.net

Computational docking studies have suggested that this compound interacts with the apoptosis regulator Bcl-2, with the nitrogen atoms of the ergoline core playing a role in binding. nih.gov In studies on MCF-7 breast cancer cells, this compound was shown to inhibit the expression of matrix metalloproteinases MMP-2 and MMP-9 and down-regulate the NF-κB cell survival pathway. nih.govnih.gov

A comparative study of fumigaclavine analogues has shed light on the requirements for antimicrobial activity. Fumigaclavines D-H, along with fumigaclavine A and festuclavine (B1196704), were tested against a panel of anaerobic microorganisms. nih.gov The results indicated that several of these compounds exhibited a broad spectrum of antimicrobial activity. Notably, fumigaclavine F and fumigaclavine A were the most active against Veillonella parvula. nih.gov This highlights the importance of the substituent at the C-9 position; the free hydroxyl group in fumigaclavine A may be crucial for its enhanced activity against certain microbes compared to the acetate (B1210297) ester found in this compound.

Bioactivity of this compound and Selected Analogues

| Compound | C-9 Substituent | Reported Biological Activity | Reference |

|---|---|---|---|

| Fumigaclavine A | -OH | Antimicrobial (most active against V. parvula) | nih.gov |

| This compound | -OAc | Antifungal, Anti-cancer (MCF-7), Antimicrobial | nih.govnih.govresearchgate.net |

| Fumigaclavine F | -OH | Antimicrobial (most active against V. parvula) | nih.gov |

| Festuclavine | -H | Antimicrobial | nih.gov |

Q & A

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.